molecular formula C13H12O5 B1312195 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid CAS No. 5852-06-2

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

Cat. No.: B1312195
CAS No.: 5852-06-2
M. Wt: 248.23 g/mol
InChI Key: YFGDSAVPKKKVDY-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones

    Reduction: Reduction of the carbonyl group to form alcohols

    Substitution: Electrophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogens or nitrating agents in the presence of catalysts

Major Products Formed

    Oxidation: Formation of quinones

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins

    Biology: Employed in fluorescence microscopy to study cellular processes

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent

    Industry: Utilized in the development of fluorescent dyes and pH indicators

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:

    Binding to nucleic acids: Enhancing fluorescence upon binding

    Interaction with proteins: Altering fluorescence based on the protein environment

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe

    Coumarin: The parent compound, known for its anticoagulant properties

    7-Hydroxycoumarin: Another derivative with similar fluorescent properties

Uniqueness

This compound is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.

Properties

IUPAC Name

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGDSAVPKKKVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415489
Record name 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-06-2
Record name 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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